Ethyl 4-oxo-4-phenylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
ACXLBHHUHSJENU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Oxo 4 Phenylbut 2 Enoate
Nucleophilic Conjugate Addition (Michael Addition) Reactions
The most prominent reaction involving Ethyl 4-oxo-4-phenylbut-2-enoate is the nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.org This class of reactions is fundamental in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds in a mild and atom-economical manner. wikipedia.orgmasterorganicchemistry.com In this context, this compound acts as a "Michael acceptor," reacting with a "Michael donor" (the nucleophile). wikipedia.org The presence of electron-withdrawing groups (the phenylketone and the ethyl ester) polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org
Detailed Mechanisms of 1,4-Addition to the α,β-Unsaturated System
The mechanism of the Michael addition is a 1,4-conjugate addition. wikipedia.org The process involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comwikipedia.org
The general mechanism proceeds through three key steps:
Nucleophile Formation : In many cases, particularly with carbon nucleophiles, a base is used to deprotonate a pro-nucleophile (like a malonic ester) to generate a resonance-stabilized carbanion, often an enolate. wikipedia.orgmasterorganicchemistry.com
Conjugate Addition : The nucleophile attacks the electrophilic β-carbon of the this compound molecule. youtube.com This attack causes a shift of the π-electrons from the carbon-carbon double bond to form a new enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.orgyoutube.com
Protonation : The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a solvent, to yield the final, stable 1,4-adduct. wikipedia.orgmasterorganicchemistry.com This final step regenerates the carbonyl group, leading to a saturated product. wikipedia.org
Scope of Nucleophiles in Michael Additions of this compound
A wide array of nucleophiles can be employed in Michael additions with substrates like this compound. These are broadly categorized into carbon-based and heteroatom-based nucleophiles.
Enolates are classic carbon-based nucleophiles for Michael additions. masterorganicchemistry.com These are typically generated from compounds with acidic methylene (B1212753) or methine protons situated between two electron-withdrawing groups, such as dialkyl malonates or β-ketoesters. wikipedia.org When an enolate attacks an α,β-unsaturated carbonyl compound, the reaction is specifically termed a Michael reaction. youtube.com The product of such an addition results in a 1,5-dicarbonyl compound, a valuable motif in organic synthesis. youtube.com
Heteroatom nucleophiles readily participate in conjugate additions with α,β-unsaturated systems.
Amines (Aza-Michael Addition) : Secondary amines can react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org Research on related 4-oxo-but-2-enoic acids has shown reactions with pyrazole (B372694) derivatives and other aza-nucleophiles, leading to various heterocyclic structures. researchgate.net
Thiols (Thia-Michael Addition) : Thiols, such as benzylmercaptan, are effective nucleophiles for 1,4-additions, often utilized in multicomponent reactions. wikipedia.org
Pyrimidinones and Other Heterocycles : Studies on similar 4-oxo-but-2-enoic acid structures have demonstrated successful Michael additions with barbituric acid and quinazolinone derivatives. researchgate.net In a one-pot, three-component reaction, benzothiazole (B30560) has been reacted with benzylideneacetone (B49655) (a structurally similar α,β-unsaturated ketone) to form new benzothiazole derivatives, showcasing the utility of complex heteroatom nucleophiles. mdpi.com
The table below summarizes the reaction of benzylideneacetone with benzothiazole and ethyl chloroformate, which proceeds via a mechanism analogous to a Michael addition.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 25 | 5 | 24 |
| 2 | 1,2-Dichloroethane | 25 | 80 | 70 |
Data derived from a study on the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, demonstrating the effect of solvent on reaction yield. mdpi.com
Asymmetric Michael Additions of this compound and Derivatives
Achieving stereocontrol in Michael additions is crucial for synthesizing enantioenriched molecules, which are vital in pharmaceuticals. frontiersin.org Asymmetric Michael additions can be facilitated by chiral catalysts. Organocatalysis has emerged as a powerful tool for this purpose. For instance, cinchona alkaloid-derived catalysts have been used to mediate asymmetric aza-Michael additions, and chiral Brønsted acids can activate substrates for enantioselective cyclizations. frontiersin.orgbuchler-gmbh.com In one study, a chiral cupreine (B190981) base was used as an organocatalyst for the conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, which then cyclized to form chiral tetronic acid derivatives. buchler-gmbh.com These examples highlight the principle of using chiral catalysts to control the stereochemical outcome of the addition to α,β-unsaturated systems.
Intramolecular Michael Cyclizations for Ring Formation
When the nucleophile and the α,β-unsaturated system are present within the same molecule, an intramolecular Michael addition can occur, leading to the formation of a cyclic product. masterorganicchemistry.com This strategy is a powerful method for constructing various ring systems.
Research has demonstrated several examples of this type of cyclization:
An intramolecular aza-Michael addition of a carbamate (B1207046) onto an enone system, catalyzed by a bifunctional organocatalyst, was used to synthesize chiral indolines. buchler-gmbh.com
The reaction of substituted aminothiophenes with 4-oxo-but-2-enoic acids can lead to an initial Michael addition, followed by an intramolecular cyclization to yield substituted furanone derivatives. researchgate.net
Chiral Brønsted acid catalysts have been proposed to activate substrates toward intramolecular oxa-Michael cyclization, providing a pathway to enantioenriched building blocks. frontiersin.org
The following table illustrates a catalyst used in an intramolecular aza-Michael addition.
| Reaction Type | Educt | Catalyst | Product |
|---|---|---|---|
| Asymmetric Intramolecular Aza-Michael Addition | benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate | N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea | (2S)-substituted indolines |
Data derived from a study on asymmetric indoline (B122111) synthesis. buchler-gmbh.com
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound, with its electron-deficient carbon-carbon double bond, is an excellent participant in these reactions, particularly as a dienophile in Diels-Alder reactions.
This compound as a Dienophile in Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. nih.gov In this compound, both the benzoyl group and the ethyl ester group serve as activating electron-withdrawing substituents, making it a highly reactive dienophile.
A classic example of its utility is the reaction with cyclopentadiene (B3395910). While specific reaction conditions for this exact transformation are not detailed in the provided search results, the general principles of Diels-Alder reactions with similar acrylates suggest that the reaction would proceed readily. researchgate.netresearchgate.net The reaction between cyclopentadiene and an acrylate (B77674) typically yields a bicyclic adduct. The stereochemical outcome of the reaction, leading to either the endo or exo isomer, is influenced by factors such as reaction temperature and the presence of Lewis acid catalysts. libretexts.org For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives a mixture of endo and exo isomers, with the endo product generally being favored under kinetic control due to secondary orbital interactions. libretexts.org
The reaction of this compound with an unsymmetrical diene like isoprene (B109036) would lead to regioisomeric products. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. researchgate.net
Table 1: Expected Diels-Alder Adducts with this compound
| Diene | Dienophile | Expected Product(s) | Notes |
| Cyclopentadiene | This compound | endo and exo bicyclo[2.2.1]heptene derivatives | The endo isomer is typically the major product under kinetic control. |
| Isoprene | This compound | Regioisomeric cyclohexene (B86901) derivatives | The major regioisomer is determined by the alignment of the most electron-donating group on the diene with the electron-withdrawing groups on the dienophile. |
Other Pericyclic Reactions
Beyond the well-known Diels-Alder reaction, this compound can potentially participate in other pericyclic reactions, such as 1,3-dipolar cycloadditions. A 1,3-dipolar cycloaddition involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.org The electron-deficient double bond of this compound makes it a suitable dipolarophile.
For instance, azomethine ylides, which are common 1,3-dipoles, can be generated in situ and react with dipolarophiles. While a direct example with this compound is not available in the provided search results, the reaction of azomethine ylides with similar activated alkenes is a well-established method for the synthesis of substituted pyrrolidines. researchgate.net The reaction is typically stereospecific, with the stereochemistry of the dipolarophile being retained in the product. frontiersin.org
Reduction Transformations of this compound
The presence of two distinct reducible functional groups, a carbon-carbon double bond and a ketone, within the α,β-unsaturated system of this compound, presents a challenge in chemoselective reduction. Different reagents and conditions can be employed to selectively target one of these sites.
Selective Reduction of the Carbon-Carbon Double Bond
The selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone to yield a saturated ketone is a common transformation. Catalytic hydrogenation is a widely used method for this purpose. Catalysts such as palladium on carbon (Pd/C) are often effective. tcichemicals.com However, achieving high selectivity can be challenging as many hydrogenation catalysts can also reduce the carbonyl group.
A milder approach involves the use of transfer hydrogenation. For example, the Shvo catalyst can selectively hydrogenate the olefin moiety in α,β-unsaturated ketones using formic acid as the hydrogen source. tcichemicals.com Another method employs Lindlar catalyst (Pd/CaCO3 poisoned with lead), which is known for its ability to selectively hydrogenate alkynes to cis-alkenes, but can also be used for the chemoselective hydrogenation of alkenes in the presence of other reducible functionalities. nih.gov
Selective Reduction of Carbonyl Moieties
The selective reduction of the keto group in this compound to the corresponding alcohol, while leaving the carbon-carbon double bond intact, requires specific reagents. Sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of ketones and aldehydes. researchgate.net In many cases, NaBH4 can selectively reduce the carbonyl group in the presence of an isolated double bond. However, in conjugated systems, the possibility of 1,4-reduction (conjugate addition of hydride to the double bond) exists.
To enhance the selectivity for the 1,2-reduction of the ketone, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl3), is often effective. This method is known to favor the reduction of the carbonyl group in α,β-unsaturated ketones.
Chemo- and Enantioselective Biocatalytic Reductions of Related Compounds
Biocatalysis offers a green and highly selective alternative for the reduction of α,β-unsaturated compounds. Ene-reductases (ERs), a class of enzymes from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govtudelft.nl These enzymes are dependent on a nicotinamide (B372718) cofactor (NADH or NADPH) and exhibit high stereoselectivity, making them valuable for the synthesis of chiral molecules. While specific data for this compound is not provided, the general applicability of ene-reductases to α,β-unsaturated ketones and esters suggests its potential as a substrate. nih.gov
For the selective reduction of the carbonyl group, ketoreductases (KREDs) are widely used. These enzymes can exhibit high chemo- and enantioselectivity. chemrxiv.org Baker's yeast (Saccharomyces cerevisiae) is a readily available source of reductases and has been shown to reduce a variety of ketones, although its selectivity can be variable. researchgate.netstudycorgi.com For instance, the reduction of ethyl benzoylformate, a related α-keto ester, has been successfully carried out using Saccharomyces cerevisiae. researchgate.net The reduction of 4-oxonon-2-enal by carbonyl reductase has been shown to selectively target the ketone group. nih.gov
Table 2: Potential Biocatalytic Reductions of this compound
| Biocatalyst Type | Target Functional Group | Expected Product | Key Features |
| Ene-reductase (OYE family) | Carbon-Carbon Double Bond | Ethyl 4-oxo-4-phenylbutanoate | High enantioselectivity for the newly formed stereocenter. nih.gov |
| Ketoreductase (KRED) / Baker's Yeast | Keto Group | Ethyl 4-hydroxy-4-phenylbut-2-enoate | Can provide access to chiral secondary alcohols with high enantiomeric excess. chemrxiv.orgstudycorgi.com |
Oxidation Reactions
Gas-Phase Ozonolysis and Environmental Reactivity Studies
The atmospheric fate of volatile organic compounds (VOCs) is of significant environmental interest. This compound, as an α,β-unsaturated carbonyl compound, is susceptible to degradation by atmospheric oxidants, primarily ozone (O₃). The gas-phase ozonolysis of this class of compounds follows the Criegee mechanism, initiated by the [3+2] cycloaddition of ozone across the carbon-carbon double bond to form a primary ozonide. nih.gov This unstable intermediate rapidly decomposes to a carbonyl compound and a Criegee intermediate.
The daytime loss of α,β-unsaturated ketones in the atmosphere is significantly influenced by their reaction with ozone, accounting for a substantial percentage of their degradation. rsc.org For instance, the ozonolysis of ethyl vinyl ketone contributes to about 15% of its daytime loss. rsc.org The products of these reactions, including organic acids, can contribute to the formation of secondary organic aerosols.
Table 1: Gas-Phase Ozonolysis Rate Coefficients of Selected α,β-Unsaturated Carbonyls at 298 K
| Compound | Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Methyl methacrylate | (7.0 ± 0.9) x 10⁻¹⁸ |
| Methyl crotonate | (5.5 ± 1.4) x 10⁻¹⁸ |
| Methyl tiglate | (65 ± 11) x 10⁻¹⁸ |
| 3-Penten-2-one | (31 ± 7) x 10⁻¹⁸ |
| 4-Methyl-3-penten-2-one | (8.4 ± 0.8) x 10⁻¹⁸ |
This table presents experimentally determined rate coefficients for the reaction of ozone with various α,β-unsaturated carbonyls, providing a comparative basis for estimating the atmospheric reactivity of this compound. acs.org
Rearrangement and Transposition Reactions Involving Enone Functionality
The enone moiety of this compound is a versatile platform for various rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic frameworks. Two notable examples are the Nazarov cyclization and the Piancatelli rearrangement.
The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenone derivatives, typically catalyzed by Lewis or Brønsted acids. nih.gov While this compound is not a divinyl ketone itself, it can be a precursor to substrates for Nazarov-type reactions. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemical outcome is governed by the conrotatory closure of this intermediate. nih.gov The efficiency and selectivity of the Nazarov cyclization can be influenced by the choice of catalyst and the substitution pattern of the dienone. nih.gov
The Piancatelli rearrangement offers a pathway to synthesize 4-hydroxycyclopentenone derivatives from 2-furylcarbinols under acid catalysis. rsc.orgacs.org Although this reaction does not directly involve this compound as a starting material, the resulting cyclopentenone core is structurally related to potential derivatives of the title compound. The reaction is known for its operational simplicity and stereochemical control. rsc.orgacs.org The aza-Piancatelli reaction, an analogous transformation using nitrogen nucleophiles, has been instrumental in the synthesis of donor-acceptor Stenhouse adducts (DASAs), a class of molecular photoswitches. escholarship.org
Catalytic Activation and Functionalization of this compound
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound by enhancing its reactivity and controlling the selectivity of its transformations.
Lewis Acid Catalysis and Selectivity Enhancement
Lewis acids are instrumental in activating the enone system of this compound towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the β-carbon, facilitating reactions such as Michael additions and Diels-Alder cycloadditions. acs.org This activation not only accelerates the reaction rate but also enhances regioselectivity and stereoselectivity. acs.org
In the context of the Diels-Alder reaction , where this compound can act as a dienophile, Lewis acid catalysis has been shown to significantly lower the activation energy. This is attributed to a reduction in the Pauli repulsion between the diene and the dienophile upon coordination of the Lewis acid. For instance, the rate of a Diels-Alder reaction can be substantially faster with copper(II) nitrate (B79036) catalysis compared to specific acid catalysis under similar conditions.
The Michael addition to α,β-unsaturated carbonyls is another reaction class where Lewis acids exert profound control. They can promote the addition of a wide range of nucleophiles to the β-position of the enone. The choice of Lewis acid can influence the outcome of the reaction, with different metal-based Lewis acids exhibiting varying degrees of catalytic activity.
Table 2: Influence of Lewis Acids on the Activation Energy of a Model Diels-Alder Reaction
| Lewis Acid | Relative Activation Energy |
|---|---|
| None | Highest |
| I₂ | Lower |
| SnCl₄ | |
| TiCl₄ | |
| ZnCl₂ | |
| BF₃ | |
| AlCl₃ | Lowest |
This table illustrates the trend of decreasing activation energy for a Diels-Alder reaction with increasing Lewis acid strength, a principle applicable to reactions involving this compound.
Brønsted Acid and Base Catalysis
Both Brønsted acids and bases can effectively catalyze reactions involving this compound.
Brønsted acid catalysis can facilitate various transformations. For example, simple Brønsted acids like triflic acid (TfOH) and p-toluenesulfonic acid (PTSA) are known to catalyze the alkylation of 1,3-dicarbonyl compounds, a reaction type that could be adapted for the functionalization of derivatives of this compound. In the context of Diels-Alder reactions, specific acid catalysis, for instance with hydrochloric acid, can enhance the reaction rate by protonating the dienophile, thereby increasing its electrophilicity.
Brønsted base catalysis is commonly employed in Michael additions. A base can deprotonate a suitable pronucleophile to generate a nucleophile that then adds to the β-position of the enone. Guanidine (B92328) and its derivatives are effective organocatalysts for such transformations. For instance, an enantioselective Michael addition of dithranol to ethyl 3-benzoylacrylate is promoted by a guanidine catalyst. The intramolecular aza-Michael addition, leading to the synthesis of indolines, can also be catalyzed by bifunctional organocatalysts that act as both a Brønsted acid and a Brønsted base.
Advanced Transition Metal Catalysis (e.g., Gold, Boron-catalyzed transformations)
In recent years, advanced transition metal catalysis has emerged as a powerful tool for the functionalization of unsaturated systems.
Gold catalysis , in particular, has shown remarkable versatility in activating alkynes and allenes. rsc.org Gold(I) and gold(III) complexes, acting as soft Lewis acids, can catalyze a variety of reactions, including the addition of nucleophiles to unsaturated bonds. rsc.org For instance, gold-catalyzed reactions can be employed for the synthesis of α,β-unsaturated ketones. acs.org Gold catalysts have also been utilized in Michael addition/intramolecular annulation cascade reactions to construct complex heterocyclic scaffolds. nih.gov
Boron-catalyzed transformations also offer unique reactivity. For example, boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid catalyst in Diels-Alder reactions, providing access to cis-tetrahydrophenanthrene derivatives from 1,2-naphthoquinones. While specific examples for boron-catalyzed transformations of this compound are not extensively documented, the principles of Lewis acid catalysis by boron compounds are broadly applicable.
N-Heterocyclic Carbene (NHC) Catalysis for Chemoselective Pathways
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide array of chemical transformations with high selectivity. Their utility stems from their ability to act as potent nucleophiles, leading to the generation of unique reactive intermediates that can participate in various catalytic cycles. While specific research detailing the chemoselective pathways of this compound under NHC catalysis is not extensively documented in publicly available literature, the reactivity of structurally similar α,β-unsaturated ketones and enals provides significant insight into the potential transformations this substrate could undergo.
The core principle of NHC catalysis often involves the umpolung (polarity reversal) of functional groups. In the context of compounds like this compound, the NHC can add to the electrophilic β-carbon of the enone system. This addition, followed by proton transfer, can generate a key intermediate known as the Breslow intermediate or a homoenolate equivalent. These intermediates are nucleophilic at the former β-carbon, enabling a range of subsequent reactions that would otherwise be inaccessible.
Detailed mechanistic studies on related substrates, such as α,β-unsaturated aldehydes (enals), have shown that NHCs can catalyze their annulation with various electrophiles. For instance, the NHC-catalyzed reaction of enals with other aldehydes can lead to the formation of γ-butyrolactones. nih.govucsb.edu This process involves the generation of a homoenolate intermediate from the enal, which then attacks the carbonyl group of the second aldehyde. Subsequent intramolecular cyclization and catalyst regeneration yield the lactone product. The stereochemical outcome of such reactions can often be controlled by the choice of a chiral NHC catalyst. ucsb.edu
Furthermore, cooperative catalysis, where an NHC is used in conjunction with a Lewis acid, has been shown to enable challenging transformations. For example, the enantioselective annulation of enals with less reactive ketones, such as isatins, has been successfully achieved using a combination of an NHC and a Lewis acid like lithium chloride. nih.gov The Lewis acid is believed to activate the ketone electrophile, facilitating the attack by the NHC-generated homoenolate.
While direct experimental data for this compound is scarce, the established reactivity patterns of similar Michael acceptors in NHC-catalyzed reactions suggest that it could participate in a variety of chemoselective transformations. These could include, but are not limited to, cycloadditions, annulations, and conjugate additions. The presence of both a ketone and an ester functionality in this compound also presents opportunities for intramolecular reactions or selective intermolecular processes, depending on the reaction conditions and the nature of the NHC catalyst employed.
A plausible, yet underexplored, chemoselective pathway for this compound could involve an NHC-catalyzed [3+2] or [4+2] annulation reaction with a suitable reaction partner. For example, in reactions with enals, the NHC could activate the enal to form a homoenolate which then acts as a three-carbon synthon. The this compound could potentially act as the two-atom component, leading to the formation of functionalized cyclopentane (B165970) or other cyclic structures. The chemoselectivity would be a critical aspect to control, directing the reaction towards the desired annulation pathway over other potential side reactions like polymerization or simple conjugate addition.
The following table outlines a hypothetical reaction based on known NHC-catalyzed annulations of enals, illustrating a potential chemoselective pathway for this compound. It is important to note that this represents a prospective reaction based on established principles of NHC catalysis, as specific literature for this exact transformation is not currently available.
Table 1: Hypothetical NHC-Catalyzed [3+2] Annulation of this compound with an Enal
| Entry | NHC Precatalyst | Base | Solvent | Temp (°C) | Product Structure (Hypothetical) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Imidazolium Salt A | DBU | THF | 25 | Spirocyclic Lactone | N/A | N/A |
| 2 | Triazolium Salt B | KHMDS | Toluene | 0 | Functionalized Cyclopentane | N/A | N/A |
| 3 | Chiral Triazolium Salt C | Cs2CO3 | CH2Cl2 | -20 | Enantioenriched Spiro-lactone | N/A | N/A |
This table is illustrative and based on analogous reactions reported in the literature. N/A indicates that data is not available as this specific reaction has not been reported.
Computational and Theoretical Studies on Ethyl 4 Oxo 4 Phenylbut 2 Enoate Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving ethyl 4-oxo-4-phenylbut-2-enoate and its analogs. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies, thereby providing a comprehensive understanding of the reaction kinetics and thermodynamics.
One of the most studied reactions of this compound is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. auburn.eduresearchgate.net DFT calculations have been instrumental in mapping out the stepwise and concerted pathways for this reaction. For instance, in the aza-Michael addition of amines to related α,β-unsaturated esters, DFT studies have shown that the reaction can proceed through a zwitterionic intermediate, and the energy barrier for this process is influenced by the nature of the amine and the solvent. auburn.edu
Similarly, the thiol-Michael addition has been investigated using computational methods. rsc.org These studies reveal that the reaction can be initiated either by base catalysis, where a base deprotonates the thiol to form a more nucleophilic thiolate, or by direct nucleophilic attack of the thiol. DFT calculations can distinguish between these pathways by comparing the activation energies for each step. For example, in the reaction of ethanethiol (B150549) with ethyl acrylate (B77674), a related α,β-unsaturated ester, computational studies have quantified the rate coefficients for all elementary steps, highlighting the competition between the base-catalyzed and nucleophile-initiated mechanisms. rsc.org
The table below presents hypothetical DFT-calculated activation energies for the Michael addition of a generic nucleophile to this compound, illustrating how computational data can be used to compare different mechanistic pathways.
Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for the Michael Addition to this compound
| Nucleophile | Mechanistic Pathway | Solvent | Activation Energy (kcal/mol) |
| Amine | Concerted | Acetonitrile | 15.2 |
| Amine | Stepwise (via zwitterion) | Acetonitrile | 12.8 |
| Thiol | Base-Catalyzed | Tetrahydrofuran (B95107) | 10.5 |
| Thiol | Nucleophilic Initiation | Tetrahydrofuran | 18.7 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies.
Elucidation of Chemo-, Regio-, and Stereoselectivity in Reactions
Computational chemistry plays a crucial role in understanding and predicting the chemo-, regio-, and stereoselectivity of reactions involving this compound. dntb.gov.uarsc.org The molecule possesses multiple electrophilic sites, including the carbonyl carbon of the ketone, the carbonyl carbon of the ester, and the β-carbon of the enoate system. The preference for a nucleophile to attack a specific site (chemoselectivity) can be rationalized by analyzing the calculated partial charges and the energies of the corresponding transition states.
Regioselectivity, the preference for bond formation at a particular position, is a key aspect of reactions such as cycloadditions. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, DFT calculations can predict whether the reaction will favor the ortho or meta product by comparing the activation energies of the respective transition states.
Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational investigation. In the context of the Diels-Alder reaction, the preference for the endo or exo product can be determined by calculating the energies of the corresponding transition states. researchgate.net These studies often reveal that the stereochemical outcome is a delicate balance of steric hindrance and secondary orbital interactions. For a related reaction involving ethyl-S-lactyl acrylate and cyclopentadiene (B3395910), computational studies have successfully rationalized the observed diastereoselectivity by analyzing the transition state geometries. researchgate.net
The following table provides a hypothetical example of how computational data can be used to predict the stereoselectivity of a Diels-Alder reaction involving this compound.
Table 2: Hypothetical DFT-Calculated Energy Differences for the Transition States of a Diels-Alder Reaction
| Diene | Stereochemical Outcome | Relative Energy (kcal/mol) | Predicted Major Product |
| Cyclopentadiene | Endo Transition State | 0.0 | Endo |
| Cyclopentadiene | Exo Transition State | +2.1 | |
| Isoprene (B109036) | Endo (ortho) Transition State | 0.0 | Endo (ortho) |
| Isoprene | Exo (ortho) Transition State | +1.8 | |
| Isoprene | Endo (meta) Transition State | +1.2 | |
| Isoprene | Exo (meta) Transition State | +3.0 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies.
Analysis of Electronic Structure and Reactivity Descriptors in Conjugated Systems
The electronic structure of this compound is key to its reactivity. Computational methods provide a detailed picture of the electron distribution within the molecule through the analysis of molecular orbitals and other reactivity descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard.
For a molecule like this compound, which is an electron-deficient system, the LUMO is expected to be delocalized over the conjugated π-system, with significant coefficients on the β-carbon and the carbonyl carbons. This indicates that these sites are the most susceptible to nucleophilic attack. The HOMO, on the other hand, would be relevant in reactions where the molecule acts as a nucleophile, although this is less common for this compound.
DFT calculations can also provide other reactivity descriptors, such as the electrostatic potential (ESP) map, which visually represents the electron-rich and electron-poor regions of the molecule. nih.gov In the case of this compound, the ESP map would show a negative potential (red) around the oxygen atoms of the carbonyl groups and a positive potential (blue) around the β-carbon, further confirming its electrophilic nature at this position.
The table below shows hypothetical values for some key electronic structure and reactivity descriptors for this compound, as would be obtained from a DFT calculation.
Table 3: Hypothetical Electronic Structure and Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
| HOMO Energy | -7.8 eV | Indicates the energy of the highest energy electrons. |
| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy empty orbital; a lower value suggests higher electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally implies higher reactivity. |
| Partial Charge on β-carbon | +0.25 e | Indicates a significant electrophilic character at this position. |
| Partial Charge on Ketone Carbonyl Carbon | +0.45 e | Indicates a strong electrophilic character at this position. |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies.
Computational Prediction of Novel Reaction Pathways and Reactivity Patterns
Beyond explaining known reactivity, computational studies can also be employed to predict novel reaction pathways and reactivity patterns for this compound. By exploring the potential energy surface for reactions with various partners, it is possible to identify new, energetically feasible transformations that have not yet been explored experimentally.
For example, computational screening could be used to identify new classes of nucleophiles that might undergo efficient Michael addition to this compound. Similarly, the potential for this molecule to participate in less common reaction types, such as [3+2] cycloadditions with suitable partners, could be investigated computationally. The study of competing reaction channels, as has been done for other molecules, can reveal conditions under which a desired, but previously unobserved, reaction might become dominant.
Furthermore, theoretical studies can explore the reactivity of excited states of this compound. Upon photoexcitation, the electronic distribution and, consequently, the reactivity of the molecule can change dramatically, potentially opening up new photochemical reaction pathways. DFT and time-dependent DFT (TD-DFT) calculations can provide insights into the nature of the excited states and the feasibility of such photochemical transformations.
The exploration of these novel reaction pathways through computational chemistry can guide experimental efforts, saving time and resources in the discovery of new chemical reactions and the synthesis of novel compounds.
Applications of Ethyl 4 Oxo 4 Phenylbut 2 Enoate in Complex Molecular Synthesis
Building Block for Heterocyclic Compounds
The reactivity of ethyl 4-oxo-4-phenylbut-2-enoate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidinones)
This compound is utilized in the synthesis of nitrogen-containing heterocycles such as pyridines and pyrimidinones. For instance, it can react with ammonia (B1221849) or primary amines to form substituted pyridinones. These reactions often proceed through a Michael addition followed by an intramolecular condensation. The resulting pyridinone core can be further modified to generate a diverse range of compounds.
Pyrimidinones can also be synthesized from this compound. One approach involves the Biginelli reaction, where the dicarbonyl functionality of the molecule reacts with an aldehyde and urea (B33335) or a urea derivative to form the dihydropyrimidinone ring system. mdpi.com These compounds are of significant interest due to their wide range of pharmacological activities.
| Reagent | Product Type | Reaction Type | Ref. |
| Ammonia/Primary Amines | Pyridinones | Michael Addition, Intramolecular Condensation | ekb.eg |
| Aldehyde, Urea | Dihydropyrimidinones | Biginelli Reaction | mdpi.com |
Synthesis of Oxygen-Containing Heterocycles (e.g., Oxazolanes)
The synthesis of oxygen-containing heterocycles, such as oxazolanes, can be achieved using this compound. One notable method involves an iridium-catalyzed allylic amination of a derivative, (E)-ethyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate, which can then be cyclized to form oxazolidin-2-ones. rsc.org
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
This compound and its derivatives are valuable intermediates in the total synthesis of natural products and other bioactive molecules. Its versatile chemical handles allow for the construction of complex carbon skeletons. For example, derivatives of phenylbutenoic acid have been investigated for their antibacterial properties. researchgate.net The synthesis of these derivatives often involves the hydrolysis of furanone precursors, leading to the formation of 4-oxo-2-aminobut-2-enoic acids which can be further elaborated. researchgate.net
Precursor for Advanced Pharmaceutical Intermediates and Analogues
The chemical scaffold of this compound is a key component in the synthesis of advanced pharmaceutical intermediates. A significant application is in the preparation of precursors for angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. google.com For instance, ethyl 2-oxo-4-phenylbutyrate, a related compound, is a crucial intermediate for synthesizing drugs like benazepril (B1667978) and lisinopril. google.com
Furthermore, derivatives of this compound have been explored as inhibitors of various enzymes. For example, ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein involved in cancer progression. ut.ac.ir
| Starting Material | Target Molecule/Class | Therapeutic Area | Ref. |
| Ethyl 2-oxo-4-phenylbutyrate | ACE inhibitors (e.g., benazepril, lisinopril) | Cardiovascular | google.com |
| Ethyl 2,4-dioxo-4-arylbutanoate derivatives | Src Kinase Inhibitors | Oncology | ut.ac.ir |
| 4-oxo-2-thienylaminobut-2-enoic acids | Antibacterial agents | Infectious Diseases | researchgate.net |
Development of Novel Organic Scaffolds and Reagents via Transformations of this compound
The reactivity of this compound allows for its transformation into novel organic scaffolds and reagents. Its α,β-unsaturated ketone moiety can participate in various reactions, including Michael additions and cycloadditions, to generate diverse molecular architectures. These new scaffolds can then be used in fragment-based drug discovery to identify new ligands for biological targets. nih.gov The development of automated computational pipelines can further aid in exploring the chemical space around such scaffolds to discover novel and structurally diverse active molecules. nih.gov
Advanced Spectroscopic and Chromatographic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of "Ethyl 4-oxo-4-phenylbut-2-enoate," particularly for assigning its stereochemistry. The distinction between the (E) and (Z) isomers is readily achieved by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum.
The (E)-isomer is identified by its characteristic vicinal coupling constant (J) of approximately 16 Hz for the alkene protons, while the (Z)-isomer displays a smaller coupling constant of around 12 Hz. rsc.org This significant difference allows for unambiguous stereochemical assignment and the determination of isomeric ratios in product mixtures. rsc.org Reaction monitoring via ¹H NMR allows researchers to track the consumption of starting materials and the formation of products in real-time by integrating the signals corresponding to specific protons in each molecule.
Table 1: Characteristic ¹H NMR Data for Isomer Identification
| Isomer | Vinylic Proton Coupling Constant (J) |
| (E)-isomer | ~16 Hz |
| (Z)-isomer | ~12 Hz |
Mass Spectrometry (MS) for Reaction Progress and Intermediate Identification
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of "this compound" and to gain insight into its structure through fragmentation analysis. In the context of reaction monitoring, MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can track the appearance of the product and the disappearance of reactants.
The electron impact (EI) mass spectrum of the related saturated compound, ethyl 4-oxo-4-phenylbutyrate, shows a prominent peak at a mass-to-charge ratio (m/z) of 105. nih.gov This peak corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), which is a characteristic fragment for compounds containing a benzoyl group. This same fragmentation pattern is expected for "this compound," making m/z 105 a key diagnostic peak for identifying the product or intermediates containing this moiety during reaction analysis.
Table 2: Expected Key Fragment in Mass Spectrum
| Fragment Ion | Structure | Expected m/z |
| Benzoyl cation | [C₆H₅CO]⁺ | 105 |
Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in "this compound" and for observing their transformation during chemical reactions. The IR spectrum provides clear, strong absorption bands for its key functional groups.
The presence of two distinct carbonyl groups, an α,β-unsaturated ketone and an ester, results in characteristic stretches in the region of 1650-1750 cm⁻¹. The C=O stretch of the conjugated ketone typically appears around 1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1730 cm⁻¹. nih.govlibretexts.org The C=C double bond of the enone system also gives rise to a characteristic absorption. Monitoring changes in the intensity and position of these bands allows for the qualitative tracking of reactions, such as the reduction of the ketone or the hydrolysis of the ester. For instance, the disappearance of the ketone peak at ~1680 cm⁻¹ would indicate its successful reduction.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Region (cm⁻¹) | Description |
| C=O (Ketone, conjugated) | ~1680 | Strong, sharp "sword-like" peak nih.govmasterorganicchemistry.com |
| C=O (Ester, conjugated) | ~1730 | Strong, sharp "sword-like" peak nih.govlibretexts.org |
| C=C (Alkene) | ~1640 | Medium intensity |
| C-O (Ester) | 1100-1300 | Strong stretch |
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
While X-ray crystallography requires a solid, crystalline sample, it offers definitive, high-resolution structural information. Although no crystal structure for "this compound" itself is prominently available, this technique is crucial for elucidating the three-dimensional structure of its solid derivatives.
For example, the structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a compound synthesized using a related precursor, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed the compound crystallizes in the P21/n space group and provided precise data on bond lengths, bond angles, and intermolecular interactions, such as C—H⋯O hydrogen bonds. nih.gov Such studies are invaluable for confirming the outcome of a reaction and understanding the stereochemical and conformational properties of the resulting molecules in the solid state.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity of "this compound" and for quantitative reaction monitoring. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.
A common approach for analyzing related compounds like ethyl 4-oxo-4-phenylbutyrate involves reverse-phase (RP) HPLC. sielc.com This method can be readily adapted for "this compound." UPLC, which uses columns with smaller particle sizes (e.g., sub-3 µm), offers faster analysis times and higher resolution, making it ideal for high-throughput screening or detailed kinetic studies. sielc.com By comparing the retention time and peak area of a sample to a known standard, the purity can be accurately determined. During a reaction, small aliquots can be analyzed by HPLC or UPLC to precisely quantify the concentration of reactants, intermediates, and products over time. nih.gov
Table 4: Typical HPLC/UPLC Method Parameters
| Parameter | Description |
| Technique | Reverse-Phase (RP) HPLC/UPLC sielc.com |
| Stationary Phase (Column) | C18 (end-capped) sielc.comnih.gov |
| Mobile Phase | Acetonitrile and Water, often with an acid modifier (e.g., formic acid for MS compatibility) sielc.com |
| Detector | UV/Vis (e.g., at 290 nm) nih.gov |
Future Research Directions and Emerging Trends for Ethyl 4 Oxo 4 Phenylbut 2 Enoate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The future development of synthetic routes involving ethyl 4-oxo-4-phenylbut-2-enoate will heavily rely on the innovation of new catalytic systems. The focus is on achieving higher yields and superior stereoselectivity, which are crucial for the synthesis of complex molecules.
One of the most promising areas is the advancement of organocatalysis . Research has demonstrated that bifunctional organocatalysts can be highly effective in mediating reactions involving 4-oxo-enoates. For instance, the intramolecular aza-Michael addition of a carbamate (B1207046) to an enone, structurally similar to this compound, has been successfully catalyzed by N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea to produce (2S)-substituted indolines with high enantioselectivity. buchler-gmbh.com Similarly, highly enantioselective Michael additions of nitroalkanes to 4-oxo-enoates have been achieved with low catalyst loading, yielding functionalized chiral γ-keto esters in excellent yields (up to 98% ee). nih.gov Future work will likely focus on designing new chiral catalysts, including thiourea (B124793) derivatives and cinchona alkaloids, specifically tailored for reactions with this compound to control stereochemical outcomes in conjugate addition reactions.
Another key direction is the exploration of biocatalysis and metal catalysis for asymmetric reductions. While much of the current research has focused on the related compound ethyl 2-oxo-4-phenylbutanoate, the methodologies are ripe for adaptation. For example, the use of baker's yeast in novel thermosensitive ionic liquids has been shown to improve reaction-separation coupling and enhance the yield and enantiomeric excess of the corresponding alcohol. mdpi.com This approach could be adapted for the stereoselective reduction of the keto group in this compound. Furthermore, enantioselective hydrogenation using heterogeneous catalysts like Pt/Al2O3-cinchona systems, which have been effective for similar α-ketoesters, represents a scalable and recyclable catalytic option for future investigations. nbinno.com
The development of multi-catalyst systems for one-pot reactions is also an emerging trend. A patent describing the synthesis of a derivative through a Mannich-type reaction utilized a combination of L-proline and a metal triflate (like Cu(OTf)2 or AgOTf) to catalyze the three-component reaction of acetophenone (B1666503), ethyl glyoxylate, and an amine. google.com This suggests a future where synergistic catalytic systems are designed to construct complex molecules from this compound in a single, efficient step.
Table 1: Emerging Catalytic Systems and Their Potential Applications for this compound
| Catalyst Type | Specific Example/Class | Potential Reaction with this compound | Anticipated Advantage |
|---|---|---|---|
| Organocatalyst | N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea | Asymmetric Michael and Aza-Michael Additions | High enantioselectivity in forming chiral adducts. buchler-gmbh.com |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) in Thermosensitive Ionic Liquids | Stereoselective reduction of the ketone functionality | Green chemistry approach with enhanced product separation. mdpi.com |
| Heterogeneous Metal Catalyst | Pt/Al2O3-Cinchona Alkaloids | Asymmetric hydrogenation of the ketone | Catalyst recyclability and scalability for industrial applications. nbinno.com |
| Multi-catalyst System | L-proline / Metal Triflates (e.g., Cu(OTf)2) | One-pot multicomponent reactions (e.g., Mannich-type) | Increased molecular complexity in a single synthetic operation. google.com |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. The integration of this compound chemistry with these modern technologies is a significant future direction.
Flow chemistry offers numerous advantages for reactions involving potentially hazardous intermediates or requiring precise control over reaction parameters. For instance, hydrogenations and reactions using highly reactive organometallic reagents, which are pertinent to the transformations of this compound, can be performed more safely and efficiently in microreactors. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures than in traditional batch setups. Future research will likely explore the translation of high-yielding batch reactions, such as the Michael additions and reductions mentioned previously, into continuous flow processes.
Automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. These systems can perform numerous experiments in parallel, varying catalysts, solvents, temperatures, and reactant ratios. This high-throughput screening approach would be invaluable for rapidly identifying optimal conditions for novel transformations of this compound or for building libraries of analogues for biological screening. For example, an automated flow system could be programmed to explore a wide range of catalysts and reaction partners for the conjugate addition to the enoate system, significantly speeding up the discovery of new bioactive compounds.
Exploration of Unprecedented Synthetic Transformations and Pathways
While this compound is a well-established Michael acceptor, future research will delve into more complex and unprecedented transformations to fully exploit its synthetic potential.
A key area of exploration is its use in multicomponent reactions (MCRs) to build complex molecular architectures in a single step. A notable example is the convenient one-pot, three-component synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This reaction proceeds through the in situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species which then reacts with benzylideneacetone (B49655) (a structural analogue of the target compound). Applying this logic, this compound could serve as a four-carbon building block in novel MCRs, reacting with a diverse set of nucleophiles and electrophiles to rapidly generate libraries of structurally complex heterocyclic compounds.
The use of this compound in novel cycloaddition reactions is another promising frontier. Its electron-deficient double bond makes it an ideal dienophile for Diels-Alder reactions with various dienes, leading to the formation of substituted cyclohexene (B86901) derivatives with multiple stereocenters. Furthermore, its potential as a 1,3-dipolarophile in reactions with azides, nitrile oxides, or nitrones could provide straightforward access to five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Finally, the development of novel intramolecular reactions starting from derivatives of this compound is an emerging trend. Research has shown that substrates containing this core structure can undergo intramolecular aza-Michael additions to synthesize substituted indolines. buchler-gmbh.com Future work could expand this concept to intramolecular Paal-Knorr reactions to form furans or pyrroles, or Nazarov cyclizations to generate cyclopentenone derivatives, further diversifying the range of accessible molecular frameworks.
Advanced Computational Design and Prediction of New Applications and Analogues
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods offer a pathway to rationally design new analogues with desired properties and to predict their reactivity, saving significant time and resources in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) modeling represents a significant area for future research. Although specific QSAR studies on this compound are not yet prevalent, the methodology has been successfully applied to similar scaffolds. For instance, QSAR models have been developed for quinoline (B57606) derivatives to predict their activity as P-glycoprotein inhibitors, a key factor in cancer multidrug resistance. nih.gov A similar approach could be used for derivatives of this compound. By generating a library of virtual analogues and calculating various molecular descriptors, it would be possible to build predictive models that correlate structural features with biological activity, guiding the synthesis of more potent and selective compounds. The EPA's CompTox Chemicals Dashboard already includes predictive models like the Generalized Read-Across (GenRA) tool for this compound, indicating a foundation for such work. epa.gov
Molecular docking and virtual screening will be instrumental in identifying new biological targets and designing novel inhibitors. The reactive sites of this compound (the enone system and the ketone) make it an attractive scaffold for covalent and non-covalent inhibitors. Docking studies can simulate the binding of this compound and its virtual analogues into the active sites of various enzymes or receptors. This can help prioritize which analogues to synthesize and test, accelerating the discovery of new therapeutic agents. For example, derivatives of the related ethyl 2,4-dioxo-4-arylbutanoates have been evaluated as Src Kinase inhibitors, suggesting that the core butanoate structure is a valid starting point for inhibitor design. ut.ac.ir
Furthermore, theoretical calculations based on Density Functional Theory (DFT) can provide deep insights into reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. By modeling transition states, researchers can understand why a particular catalyst or set of conditions favors a specific product, enabling the rational design of more efficient and selective synthetic methods. This predictive power will be crucial for overcoming challenges in the stereocontrolled synthesis of complex molecules derived from this compound.
Q & A
Q. What synthetic methodologies are employed for preparing Ethyl 4-oxo-4-phenylbut-2-enoate and its derivatives?
this compound is synthesized via condensation reactions under acidic conditions. A representative method involves reacting substituted benzaldehydes with ethyl acetoacetate derivatives in methanol with concentrated sulfuric acid as a catalyst. Post-reaction, the product is purified via recrystallization or column chromatography. Derivatives are prepared by varying substituents on the aryl group (e.g., 4-tolyl, 4-ethoxyphenyl) through analogous routes, with reaction conditions tailored to substituent reactivity. Key parameters include solvent polarity, temperature (25–80°C), and reaction time (4–24 hours) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Characteristic signals include a doublet for the α,β-unsaturated enoate proton (δ 7.97, J = 15.6 Hz) and aromatic protons (δ 7.08–8.08). The ethyl ester group appears as a quartet (δ 4.18–4.16) and triplet (δ 1.37).
- 13C NMR : Key signals include the α,β-unsaturated carbonyl (δ 189.33) and ester carbonyl (δ 164.81).
- HRMS : Molecular ion peaks ([M + Na]+) are used to validate molecular formulas (e.g., m/z 342.1320 for C17H21NO5Na) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the synthesis of substituted derivatives?
Yield discrepancies often arise from steric or electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro) may slow reaction kinetics, requiring prolonged heating. Systematic optimization involves:
Q. How is single-crystal X-ray diffraction with SHELX software used to resolve ambiguous structural features?
SHELX programs (e.g., SHELXL, SHELXS) are employed for structure refinement. Steps include:
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.
- Structure solution : Direct methods (SHELXS) for phase determination.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. This method clarifies stereochemical ambiguities (e.g., E/Z isomerism) and validates bond lengths/angles against theoretical models .
Q. How do substituent modifications influence the inhibitory activity of this compound derivatives against protein kinase B (PknB)?
Bioactivity is assessed via enzyme inhibition assays:
- In vitro kinase assays : Derivatives are tested at varying concentrations to determine IC50 values.
- Structure-activity relationship (SAR) : Bulky substituents (e.g., tert-butoxycarbonyl) enhance binding affinity by occupying hydrophobic pockets in PknB’s active site.
- Molecular docking : Computational models predict interactions between substituents and key residues (e.g., Asp305, Lys157). Derivatives with para-substituted aryl groups show enhanced potency due to improved π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
